molecular formula C21H21F3N4O3 B2406138 N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide CAS No. 1396887-84-5

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2406138
CAS No.: 1396887-84-5
M. Wt: 434.419
InChI Key: RTVCTBQMWJJQFM-UHFFFAOYSA-N
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Description

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a nicotinoyl group, and a trifluoromethylphenyl group, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine derivative, followed by the introduction of the nicotinoyl group through acylation reactions. The final step often involves the formation of the oxalamide linkage under controlled conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamide derivatives and molecules with piperidine or trifluoromethylphenyl groups. Examples include:

  • N1-(piperidin-4-ylmethyl)-N2-(4-methylphenyl)oxalamide
  • N1-(nicotinoylpiperidin-4-yl)methyl)-N2-(4-chlorophenyl)oxalamide

Uniqueness

What sets N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O3/c22-21(23,24)16-3-5-17(6-4-16)27-19(30)18(29)26-12-14-7-10-28(11-8-14)20(31)15-2-1-9-25-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVCTBQMWJJQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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